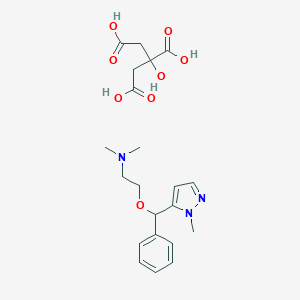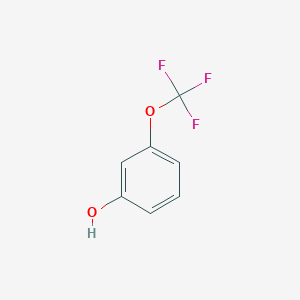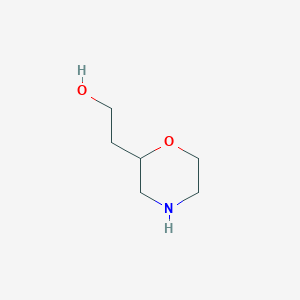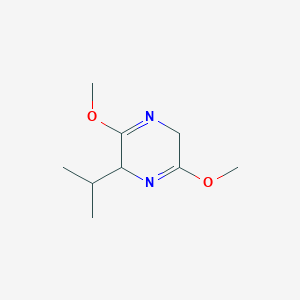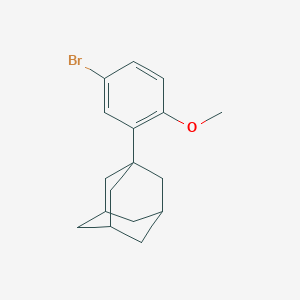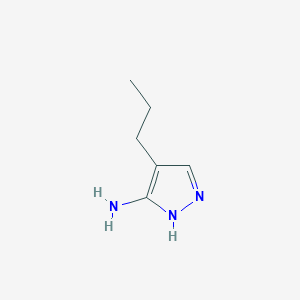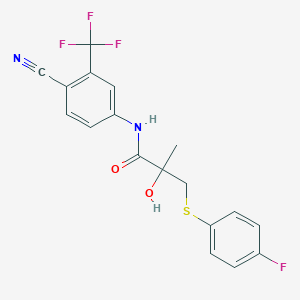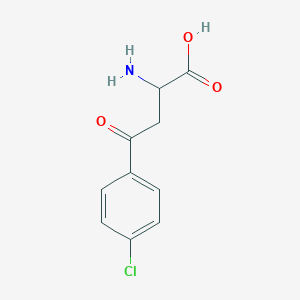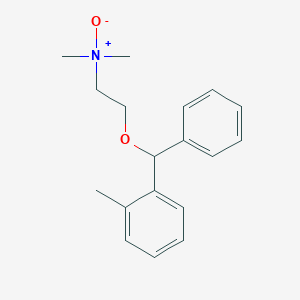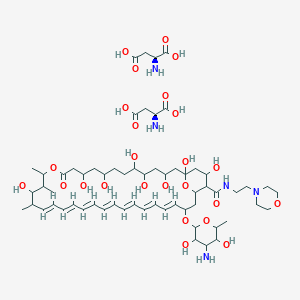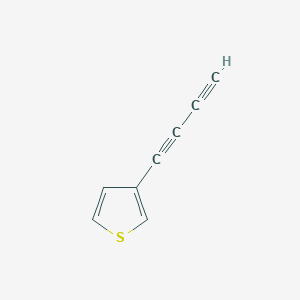
3-(1,3-Butadiynyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Butadiynyl)thiophene, also known as 3BDT, is a conjugated molecule that has gained significant attention in the scientific community due to its unique electronic properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(1,3-Butadiynyl)thiophene in various applications is attributed to its unique electronic properties, which arise from its conjugated structure. In FETs and OPVs, 3-(1,3-Butadiynyl)thiophene acts as a semiconducting material, where the flow of charge carriers is controlled by the application of a gate voltage. In OLEDs and DSSCs, 3-(1,3-Butadiynyl)thiophene acts as a light-emitting or photosensitizing material, where the absorption of light results in the emission of photons or the generation of electron-hole pairs, respectively. In sensing, 3-(1,3-Butadiynyl)thiophene acts as a fluorescent or conductive material, where the binding of analytes to the surface of 3-(1,3-Butadiynyl)thiophene results in a change in its optical or electrical properties.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 3-(1,3-Butadiynyl)thiophene, as it is primarily used in lab experiments. However, some studies have reported that 3-(1,3-Butadiynyl)thiophene exhibits low toxicity and biocompatibility, making it a promising material for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1,3-Butadiynyl)thiophene in lab experiments include its ease of synthesis, high purity, and unique electronic properties. However, the limitations of using 3-(1,3-Butadiynyl)thiophene in lab experiments include its sensitivity to air and moisture, which can affect its stability and performance.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(1,3-Butadiynyl)thiophene. One direction is to explore its potential applications in biomedical imaging and therapy, as its low toxicity and biocompatibility make it a promising material for these applications. Another direction is to improve its stability and performance by developing new synthesis methods and modifying its molecular structure. Additionally, the development of new sensing platforms based on 3-(1,3-Butadiynyl)thiophene could lead to the detection of a wide range of analytes with high sensitivity and selectivity.
Synthesemethoden
The synthesis method of 3-(1,3-Butadiynyl)thiophene involves the reaction of 3-bromo-2,5-dimethylthiophene with butadiyne in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, which results in the formation of 3-(1,3-Butadiynyl)thiophene. The purity of the synthesized 3-(1,3-Butadiynyl)thiophene can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Butadiynyl)thiophene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and sensing. In organic electronics, 3-(1,3-Butadiynyl)thiophene has been used as a building block for the fabrication of field-effect transistors (FETs) and organic photovoltaic cells (OPVs). In optoelectronics, 3-(1,3-Butadiynyl)thiophene has been used as a light-emitting material in organic light-emitting diodes (OLEDs) and as a photosensitizer in dye-sensitized solar cells (DSSCs). In sensing, 3-(1,3-Butadiynyl)thiophene has been used as a fluorescent probe for the detection of metal ions and as a chemiresistor for the detection of volatile organic compounds (VOCs).
Eigenschaften
CAS-Nummer |
131292-31-4 |
|---|---|
Produktname |
3-(1,3-Butadiynyl)thiophene |
Molekularformel |
C8H4S |
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
3-buta-1,3-diynylthiophene |
InChI |
InChI=1S/C8H4S/c1-2-3-4-8-5-6-9-7-8/h1,5-7H |
InChI-Schlüssel |
ZSNDXIHYDMAFAE-UHFFFAOYSA-N |
SMILES |
C#CC#CC1=CSC=C1 |
Kanonische SMILES |
C#CC#CC1=CSC=C1 |
Synonyme |
Thiophene, 3-(1,3-butadiynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



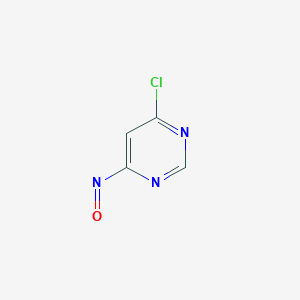
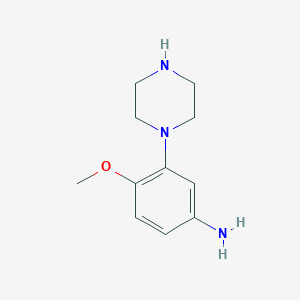
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
